4-(4-Methylphenyl)pentanoic acid
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Overview
Description
4-(4-Methylphenyl)pentanoic acid is an organic compound with the molecular formula C12H16O2 It is characterized by a phenyl ring substituted with a methyl group at the para position and a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylphenyl)pentanoic acid typically involves the alkylation of 4-methylbenzyl chloride with pentanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride is replaced by the pentanoic acid group.
Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes to enhance yield and purity. One such method includes the use of propylene alcohol and orthoacetate as starting materials, followed by ester exchange and rearrangement reactions under catalytic conditions .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methylphenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed:
Oxidation: Formation of 4-(4-Methylphenyl)pentanone.
Reduction: Formation of 4-(4-Methylphenyl)pentanol.
Substitution: Formation of 4-(4-Nitrophenyl)pentanoic acid or 4-(4-Bromophenyl)pentanoic acid.
Scientific Research Applications
4-(4-Methylphenyl)pentanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)pentanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. For instance, it may interact with phospholipase A2, affecting lipid metabolism and signaling pathways .
Comparison with Similar Compounds
4-Methylpentanoic acid: Shares a similar structure but lacks the phenyl ring.
4-(4-Methylphenyl)butanoic acid: Similar but with a shorter carbon chain.
4-(4-Methylphenyl)hexanoic acid: Similar but with a longer carbon chain.
Uniqueness: 4-(4-Methylphenyl)pentanoic acid is unique due to the combination of its phenyl ring and pentanoic acid chain, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
4-(4-methylphenyl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-3-6-11(7-4-9)10(2)5-8-12(13)14/h3-4,6-7,10H,5,8H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXBHPNNXXHZAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90974549 |
Source
|
Record name | 4-(4-Methylphenyl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90974549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59094-71-2 |
Source
|
Record name | 4-Methylphenylpentanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059094712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-Methylphenyl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90974549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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